(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Overview
Description
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a naturally occurring compound found in various plants and is widely used in the food, cosmetic, and pharmaceutical industries.
Mechanism of Action
Target of Action
Cinnamic acid and its derivatives, including cinnamic acid-d6, have been found to interact with several targets in the body. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
Cinnamic acid derivatives act on different mechanisms of action, including stimulation of insulin secretion, improvement of pancreatic β-cell functionality, inhibition of hepatic gluconeogenesis, enhanced glucose uptake, increased insulin signaling pathway, delay of carbohydrate digestion and glucose absorption, and inhibition of protein glycation and insulin fibrillation . The interaction of cinnamic acid derivatives with their targets leads to these changes, contributing to their biological efficacy .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the most common .
Pharmacokinetics
Current research efforts are focused on improving this aspect, such as entrapping these compounds into solid and liquid particles .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . For instance, some derivatives have shown potent anticancer activity and were active against both AChE and BChE . The molecular and cellular effects of these compounds’ actions contribute to these properties.
Action Environment
The action, efficacy, and stability of cinnamic acid derivatives can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the para position of the phenyl ring has been found to enhance the anti-TB activity of these compounds
Biochemical Analysis
Biochemical Properties
Cinnamic Acid-d6 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of lignin and flavonoids, acting as a precursor in these pathways . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
Cinnamic Acid-d6 influences cell function by modulating various cellular processes. It exhibits antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It affects cell signaling pathways, gene expression, and cellular metabolism, thereby influencing the overall function of the cell .
Molecular Mechanism
At the molecular level, Cinnamic Acid-d6 exerts its effects through various mechanisms. It can inhibit or activate enzymes, interact with biomolecules, and induce changes in gene expression . For instance, it has been reported to exhibit antioxidant properties by terminating radical chain reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamic Acid-d6 can change over time. It has been observed to exhibit stability and degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cinnamic Acid-d6 vary with different dosages in animal models. Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Cinnamic Acid-d6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key intermediate in the biosynthesis of a myriad of natural products including lignols .
Transport and Distribution
Cinnamic Acid-d6 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Cinnamic Acid-d6 is localized to specific compartments or organelles within the cell. For instance, the enzyme cinnamyl alcohol dehydrogenase (CAD), which catalyzes the final step in the synthesis of monolignols, a process involving Cinnamic Acid-d6, has been localized to the endoplasmic reticulum in planta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid typically involves the deuteration of cinnamic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or through the use of deuterated reagents . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as NMR spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Comparison with Similar Compounds
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid can be compared with other similar compounds such as:
Cinnamic Acid: The non-deuterated form of the compound, widely used in the same industries but lacks the isotopic labeling.
Phenylpropanoic Acid: Another structurally similar compound with different functional groups and applications.
Hydroxycinnamic Acids: Compounds like caffeic acid and ferulic acid, which have additional hydroxyl groups and exhibit different biological activities.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications due to its stability and traceability.
Properties
IUPAC Name |
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UMENIHJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584104 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91453-04-2 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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